molecular formula C26H17NO B14689495 2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one CAS No. 23659-77-0

2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one

Cat. No.: B14689495
CAS No.: 23659-77-0
M. Wt: 359.4 g/mol
InChI Key: YHZWNSKIUGAQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one is a spiro compound characterized by a unique three-dimensional structure Spiro compounds are known for their rigidity and stability, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The spiro structure provides rigidity, which can enhance binding affinity and specificity. In electronic applications, the compound’s unique structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Phenylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one stands out due to its specific structural features, which provide unique electronic and photophysical properties

Properties

CAS No.

23659-77-0

Molecular Formula

C26H17NO

Molecular Weight

359.4 g/mol

IUPAC Name

2'-phenylspiro[fluorene-9,3'-isoindole]-1'-one

InChI

InChI=1S/C26H17NO/c28-25-21-14-6-9-17-24(21)26(27(25)18-10-2-1-3-11-18)22-15-7-4-12-19(22)20-13-5-8-16-23(20)26/h1-17H

InChI Key

YHZWNSKIUGAQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.